REACTION_CXSMILES
|
O=C[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O.[CH2:13]1[C:17]2=[CH:18][C:19]3[NH:23][C:22]([CH:24]=[C:25]4[N:29]=[C:28]([CH:30]=[C:31]5[NH:36][C:34](=[CH:35][C:15](=[N:16]2)[CH2:14]1)[CH:33]=[CH:32]5)[CH:27]=[CH:26]4)=[CH:21][CH:20]=3.C1CCC=CC=1>ClCCl.C[O-].[Na+].CO>[CH2:21]1[C:22]2=[CH:24][C:25]3[NH:29][C:28]([CH:30]=[C:31]4[N:36]=[C:34]([CH:35]=[C:15]5[NH:16][C:17](=[CH:18][C:19](=[N:23]2)[CH2:20]1)[CH:13]=[CH:14]5)[CH:33]=[CH:32]4)=[CH:27][CH:26]=3 |f:0.1,4.5|
|
Name
|
Galactose Chlorin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@@H](O)[C@H](O)CO.C1CC2=NC1=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=C2)N5
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CCC1
|
Name
|
3a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
9
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
NaOMe
|
Quantity
|
250 μL
|
Type
|
solvent
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred under argon for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the standard work-up, the residue was separated by silica plate chromatography
|
Type
|
WASH
|
Details
|
eluting with 8% MeOH/CH2CL2
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1CC2=NC1=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=C2)N5
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.009 mmol | |
AMOUNT: MASS | 7 mg | |
YIELD: PERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |